molecular formula C11H22N2O2 B1529584 1-Boc-3-(aminomethyl)-3-ethylazetidine CAS No. 1158758-87-2

1-Boc-3-(aminomethyl)-3-ethylazetidine

Cat. No. B1529584
CAS RN: 1158758-87-2
M. Wt: 214.3 g/mol
InChI Key: UMIOUCAYFXZLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(aminomethyl)-3-ethylazetidine is an organic compound that belongs to the class of azetidines. It is a colorless liquid with a characteristic odor and a melting point of -5°C. It is soluble in water and organic solvents, and is used in various industrial and scientific applications. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors

In the search for broad-spectrum antidepressants, 3-aminoazetidine derivatives were explored through bioisosteric modification of 3-α-oxyazetidine. This study synthesized novel 3-aminoazetidine derivatives, starting from Boc-protected azetidinone and azetidinal, to measure their inhibitory reuptake activities against neurotransmitters serotonin, norepinephrine, and dopamine. The study aimed at identifying compounds with specific inhibitory activity profiles, leading to the identification of potential candidates for further antidepressant studies (Han et al., 2014).

Synthesis of Triazolyl-Substituted 3-Aminopiperidines

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were developed as new scaffolds for combinatorial chemistry. These compounds, prepared from a piperidine building block through a sequence of nucleophilic aziridine ring opening and subsequent cycloaddition, serve as versatile intermediates for the synthesis of complex molecules for potential therapeutic applications (Schramm et al., 2010).

Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine

This research demonstrated the α-lithiation–elimination approach from N-Boc-3-methoxyazetidine to generate N-Boc-2-lithio-2-azetine, which could be trapped with electrophiles. This methodology provides concise access to 2-substituted 2-azetines, illustrating the utility of 1-Boc-3-(aminomethyl)-3-ethylazetidine in generating functionalized heterocycles for drug discovery and development (Hodgson et al., 2014).

Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds

This study explored the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to synthesize protected versions of triazole amino acids. The methodology enabled the preparation of triazole-containing dipeptides and molecules active as HSP90 inhibitors, showcasing the potential of this compound derivatives in the synthesis of biologically active compounds (Ferrini et al., 2015).

Synthesis of Homopropargylamines from 2-Cyanoazetidines

2-Cyanoazetidines, derived from β-amino alcohols, were shown to undergo ring-cleavage to yield homopropargylamines, isolated as their N-Boc protected derivatives. This reaction provides a new pathway to access important building blocks for organic synthesis, highlighting the synthetic versatility of this compound and related compounds (Quinodoz et al., 2016).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOUCAYFXZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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